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Compound of Interest

4-(4-Aminophenyl)-3-methyl-4-
Compound Name:
oxobutanoic acid

Cat. No.: B126316

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Acetyl-L-phenylalanine, a compound with the molecular formula C11H13NO3. This document
is intended for researchers, scientists, and professionals in drug development who require
detailed analytical data for this compound. The guide includes tabulated spectroscopic data
(NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow
for spectral analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N-Acetyl-L-
phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for N-Acetyl-L-phenylalanine (400 MHz, DMSO-d6)[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
12.65 S 1H -COOH
8.18 d,J=8.1Hz 1H -NH
7.28 (m) m 5H Aromatic C-H
ddd, J=9.6,8.1,4.9
4.40 1H a-CH
Hz
3.03 dd, J=13.8,49Hz 1H B-CH:z
2.83 dd, J=13.8,9.6 Hz 1H B-CHz
1.77 S 3H -COCHs

Table 2: 13C NMR Data for N-Acetyl-L-phenylalanine (101 MHz, DMSO-d6)[1]

Chemical Shift (8) ppm Assighment

173.15 -COOH

169.19 -C=0 (amide)

137.71 Aromatic C (quaternary)
129.03 Aromatic C-H

128.16 Aromatic C-H

126.38 Aromatic C-H

53.48 o-CH

36.77 B-CH:2

22.33 -COCHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine
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Wavenumber (cm~?) Intensity Assignment

~3300-2500 Broad O-H stretch (carboxylic acid)
~3280 Strong N-H stretch (amide)

~3060, 3030 Medium Aromatic C-H stretch

~2930 Medium Aliphatic C-H stretch

~1720 Strong C=0 stretch (carboxylic acid)
1695 Strong C=0 stretch (Amide )[2]
1552 Strong N-H bend (Amide I1)[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Acetyl-L-phenylalanine

miz Relative Intensity (%) Assighment
208.0975 [M+H]*[1]
207 Molecular lon (M*)
162 [M - COOH]*

[M - COOH - CHz2]* or
148

[C10H12NQO]*

[CsH10N]* (loss of acetyl and
120

carboxyl groups)
91 100 [C7H7]* (tropylium ion)

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra of N-Acetyl-L-phenylalanine.

Materials:

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.researchgate.net/figure/The-IR-spectra-of-N-acetyl-L-phenylalanine-black-and-complex-1red_fig4_284749272
https://www.researchgate.net/figure/The-IR-spectra-of-N-acetyl-L-phenylalanine-black-and-complex-1red_fig4_284749272
https://susi.usi.ch/documents/306925/files/fro_ang_sm.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Acetyl-L-phenylalanine

DMSO-d6 (99.9 atom % D)

NMR tubes (5 mm)

Volumetric flask and pipette

NMR Spectrometer (e.g., 400 MHz)

Procedure:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of N-Acetyl-L-phenylalanine.

o Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

¢ Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of DMSO-d6.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:

» Pulse angle: 30-45°

= Acquisition time: 2-4 seconds

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Relaxation delay: 1-5 seconds

= Number of scans: 8-16

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual DMSO peak at 2.50 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, depending on concentration)
o Process the data similarly to the *H spectrum.

o Reference the spectrum to the DMSO-d6 peak at 39.52 ppm.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of N-Acetyl-L-phenylalanine.

Materials:

N-Acetyl-L-phenylalanine

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press
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e FT-IR Spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly dry the N-Acetyl-L-phenylalanine sample and the KBr powder to remove any
moisture.

o In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until
a fine, homogeneous powder is obtained.

o Transfer the powder to the pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

e Spectral Acquisition:

(¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum.

[e]

Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o

The spectrum is usually recorded in the range of 4000-400 cm~1.
» Data Processing:
o Perform a background subtraction.

o Identify and label the significant absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions
of N-Acetyl-L-phenylalanine.
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Materials:

e N-Acetyl-L-phenylalanine

o Methanol or other suitable volatile solvent

e Mass Spectrometer (e.g., with Electrospray lonization - ESI)

Procedure:

e Sample Preparation:

o Prepare a dilute solution of N-Acetyl-L-phenylalanine (approximately 1 mg/mL) in a
suitable solvent like methanol.

e Instrument Setup:

o Calibrate the mass spectrometer using a standard calibration compound.

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature) to optimal values for the analyte.

o Data Acquisition:

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography system.

o Acquire the mass spectrum in positive or negative ion mode. For N-Acetyl-L-
phenylalanine, positive ion mode is typically used to observe the [M+H]* ion.

o To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment
by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

e Data Analysis:

o Identify the molecular ion peak.

o Analyze the fragmentation pattern to elucidate the structure of the fragment ions.
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Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic
compound like N-Acetyl-L-phenylalanine.
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A logical workflow for the spectroscopic analysis of N-Acetyl-L-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of N-Acetyl-L-phenylalanine
(C11H13NO3): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126316#spectroscopic-data-nmr-ir-ms-for-
c11h13n03]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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